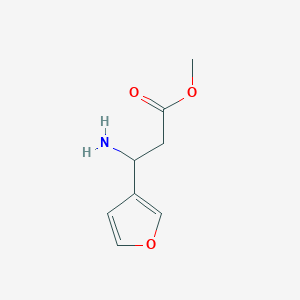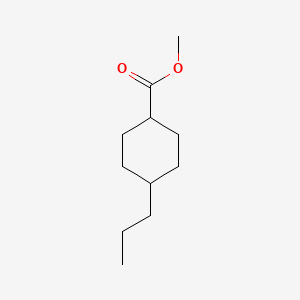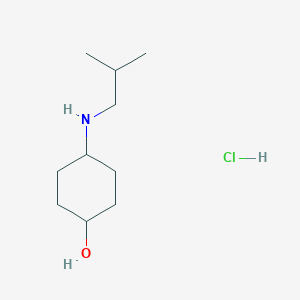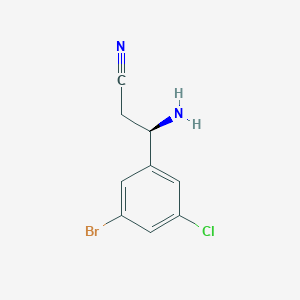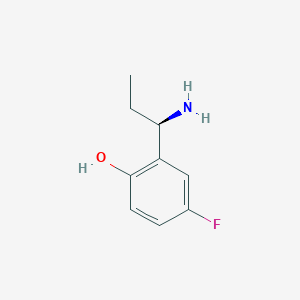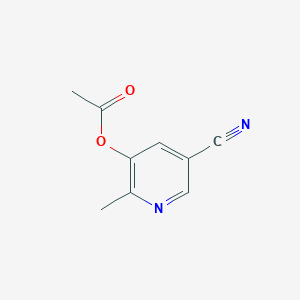
5-Cyano-2-methylpyridin-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-methylpyridin-3-yl acetate is a chemical compound with a pyridine ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and an acetate group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-methylpyridin-3-yl acetate typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods and fusion techniques are often employed to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyano-2-methylpyridin-3-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the cyano group can take part in condensation reactions with bidentate reagents to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .
Major Products Formed
The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Aplicaciones Científicas De Investigación
5-Cyano-2-methylpyridin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors.
Medicine: Research has indicated its potential use in developing new pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties
Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-methylpyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Cyano-2-methylpyridin-3-yl)acetamide
- 2-Cyano-3-(2-methylpyridin-3-yl)propanoic acid
- 5-Cyano-2-methylpyridine-3-carboxylic acid
Uniqueness
5-Cyano-2-methylpyridin-3-yl acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(5-cyano-2-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C9H8N2O2/c1-6-9(13-7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3 |
Clave InChI |
GFFNMLRTJXOHQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C#N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



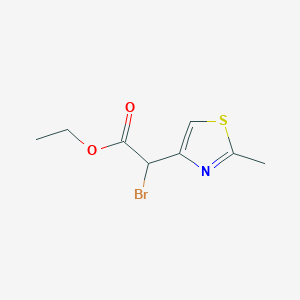

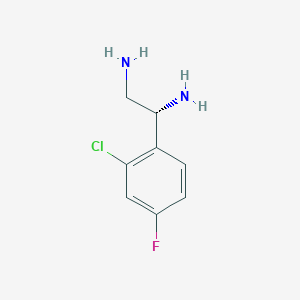


![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)

